molecular formula C16H21N3O3S2 B2664121 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477212-34-3

3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2664121
CAS No.: 477212-34-3
M. Wt: 367.48
InChI Key: JSYXMFZFWBSXSE-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with various biological activities.

Preparation Methods

The synthesis of 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with appropriate amine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be modified using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include the use of organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pH conditions to optimize the reaction yields .

Scientific Research Applications

3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The antibacterial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other benzamide derivatives, such as:

Properties

IUPAC Name

3,4-diethoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-5-21-12-8-7-11(9-13(12)22-6-2)14(20)17-15-18-19-16(24-15)23-10(3)4/h7-10H,5-6H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYXMFZFWBSXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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